molecular formula C10H7NO2 B7830225 2-(aminomethylidene)indene-1,3-dione

2-(aminomethylidene)indene-1,3-dione

Cat. No.: B7830225
M. Wt: 173.17 g/mol
InChI Key: VBDUOWIUMMTUIJ-UHFFFAOYSA-N
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Description

2-(Aminomethylidene)indene-1,3-dione is a chemical compound built upon the privileged 1,3-indanedione scaffold, a structure known for its versatile reactivity and wide range of applications in scientific research . This scaffold is a cyclic 1,3-dicarbonyl compound featuring three contiguous reactive sites, making it a valuable synthon for constructing complex molecular architectures, including fused and spiro heterocyclic systems . The 1,3-indanedione core is a common feature in compounds with significant biological activities. Derivatives have been investigated for their antiviral, antibacterial, and anti-inflammatory properties . Notably, 2-arylidene-indan-1,3-dione derivatives, which are structurally similar, have shown promising antiproliferative activity against selected cell lines, suggesting their potential as candidates for drugs with a leading structure for further development in oncology research . Beyond medicinal chemistry, the 1,3-indanedione structure finds extensive utility in material science. Its derivatives are used in the design of dyes for solar cells, as photoinitiators of polymerization, and as chromophores for non-linear optical (NLO) applications . The active methylene group in the structure allows for easy functionalization via reactions like Knoevenagel condensation, enabling the association with various electron donors to create compounds with tailored electronic properties for biosensing and bioimaging . Furthermore, 1,3-indanedione-based compounds have been successfully applied in the ultrasensitive and selective sensing of toxic ions such as cyanide . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(aminomethylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUOWIUMMTUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CN)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Synthesis

A landmark study demonstrated the synthesis of imidazolidin-2-ylidene-indenedione derivatives via a one-pot reaction of ninhydrin, malononitrile, and diamines in water. This method achieved 73–98% yields at room temperature within 10–30 minutes, eliminating the need for catalysts or organic solvents.

Reaction Conditions and Optimization

The optimized protocol involves:

  • Mixing ninhydrin (1 mmol) and malononitrile (1 mmol) in water (10 mL) to form a Knoevenagel adduct.

  • Adding diamines (1 mmol) to induce cyclization and elimination of hydrogen cyanide.

Key findings from solvent screening:

SolventReaction Time (min)Yield (%)
Water1098
Ethanol3082
Acetonitrile3075

Water outperformed organic solvents due to enhanced hydrogen bonding and micellar effects, accelerating the reaction.

Substrate Scope and Limitations

Linear aliphatic diamines (e.g., ethylenediamine) provided higher yields (98%) than aromatic diamines (73–85%). Steric hindrance in bulkier diamines slowed nucleophilic attack, necessitating extended reaction times (up to 120 minutes).

Two-Step Synthesis via Phthalate Ester Intermediates

Condensation-Hydrolysis Strategy

A patent-described method synthesizes 1,3-indanedione precursors from phthalate esters and malonates, followed by aminomethylenation.

Step 1: Condensation of Diethyl Phthalate and Diethyl Malonate

Reaction conditions:

  • Solvent: DMF or NMP (30 L)

  • Base: Sodium methoxide (5 kg)

  • Temperature: 80–120°C

  • Time: 15–20 hours

This step yielded 1,3-indanedione-2,2-dicarboxylate intermediates with 82–85% efficiency.

Step 2: Acidic Hydrolysis and Decarboxylation

Treating the intermediate with 3 M sulfuric acid at 90°C for 5 hours induced decarboxylation, affording 1,3-indanedione in 82% yield. Subsequent condensation with ammonium acetate introduced the aminomethylidene group.

Mechanistic Insights and Reaction Optimization

Knoevenagel-Adduct-Mediated Pathway

The multicomponent reaction proceeds via:

  • Knoevenagel condensation : Ninhydrin and malononitrile form a dicyanomethylene-indanedione intermediate.

  • Nucleophilic attack : Diamines attack the electrophilic β-carbon, followed by cyclization and HCN elimination.

Competing Pathways in the Presence of Urea/Thiourea

Substituting diamines with urea or thiourea diverted the mechanism:

  • Urea : Spiro[indene-2,4′-indeno[1,2- b]pyran]-3′-carbonitrile formed via indanedione tautomerization.

  • Thiourea : Dihydroxy-2-thioxo-tetrahydroindenoimidazolone resulted from thiourea’s superior nucleophilicity.

Comparative Analysis of Methodologies

ParameterMulticomponent ReactionTwo-Step Synthesis
Reaction Time 10–30 minutes20–25 hours
Yield 73–98%82%
Solvent WaterDMF/NMP
Catalyst NoneSodium methoxide
Purification FiltrationRecrystallization

The multicomponent method excels in atom economy and sustainability, while the two-step approach offers scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethylidene)indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(Aminomethylidene)indene-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(aminomethylidene)indene-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The aminomethylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include inhibition of enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : DMABI and DMABI-6Ph incorporate bulky or polar substituents (e.g., trityloxyethyl), enhancing their solubility and glass-forming abilities for optoelectronic applications .
  • Electron-Withdrawing Groups: Bromophenyl and propanoyl derivatives exhibit increased electrophilicity, favoring reactivity in corrosion inhibition or pesticidal activity .

Electronic and Optoelectronic Properties

Frontier Molecular Orbital (FMO) Analysis

Density functional theory (DFT) studies on 2-arylidene-indene-1,3-dione derivatives reveal:

  • Energy Gaps (ΔE) : Compounds with strong electron-withdrawing groups (e.g., bromophenyl) show reduced ΔE gaps (3.5–4.0 eV), correlating with higher corrosion inhibition efficiency due to enhanced electron donation to metal surfaces .
  • Electroluminescence : ZWK1 (a pyranylidene-indene-1,3-dione derivative) exhibits red electroluminescence (667 nm, CIE x=0.65, y=0.34) with a power efficiency of 0.63 lm/W, while ZWK2 (styryl-substituted) red-shifts emission to 705 nm but reduces efficiency by an order of magnitude .

Surface Potential Behavior

Antioxidant and Enzyme Inhibition

(Z)-2-(thiophen-3-ylmethylene)-indene-1,3-dione derivatives exhibit IC₅₀ values of 12–18 µM against acetylcholinesterase, surpassing reference drug galantamine (IC₅₀ = 35 µM), attributed to π-π stacking interactions with enzyme active sites .

Corrosion Inhibition

DFT and molecular dynamics simulations show 2-(4-methoxybenzylidene)-indene-1,3-dione achieves 92% inhibition efficiency on Fe (110) surfaces in HCl, driven by strong adsorption via the dione moiety and methoxy group .

Pesticidal Activity

Pindone (2-(2,2-dimethylpropanoyl)-indene-1,3-dione) is a rodenticide acting as a vitamin K antagonist, with acute oral LD₅₀ values of 14–100 mg/kg in mammals .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(aminomethylidene)indene-1,3-dione and its derivatives?

Answer: The synthesis typically involves condensation reactions between indene-1,3-dione and substituted amines under specific conditions. For example, derivatives like 2-((4-N,N-dimethylamino)benzylidene)indene-1,3-dione (DMABI) are synthesized via Schiff base formation using catalytic or solvent-free conditions . Key steps include:

  • Reagent selection : Substituted anilines or alkylamines.
  • Conditions : Solvents like ethanol or DMF, with acid/base catalysts (e.g., acetic acid or triethylamine).
  • Purification : Column chromatography or recrystallization.
    Characterization is performed via NMR, FTIR, and mass spectrometry to confirm product identity and purity .

Q. How is the crystal structure of this compound derivatives determined?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the title compound in adopts a twisted conformation in its indene-dione core, stabilized by O–H⋯O hydrogen bonds and π–π stacking. Refinement uses software like SHELXL .

  • Key parameters : Bond lengths, torsion angles, and intermolecular interactions.
  • Validation : R-factor (<5%) and residual electron density maps.

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and substituent effects (e.g., shifts at δ 8–10 ppm for aromatic protons) .
  • FTIR : C=O stretches (~1700 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like DFT and MD simulations elucidate the reactivity of this compound derivatives?

Answer: Density functional theory (DFT) calculates electronic properties such as:

  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (∆E) predict charge transfer and reactivity. For indene-dione derivatives, ∆E values range from 3.5–4.5 eV .
  • Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (CP) correlate with corrosion inhibition efficiency (e.g., derivatives with electron-withdrawing groups show higher ω) .
    Molecular dynamics (MD) simulations model adsorption on metal surfaces (e.g., Fe (110)), revealing binding energies and orientation preferences .

Q. What role do non-covalent interactions play in the supramolecular assembly of these compounds?

Answer: In crystal lattices, hydrogen bonding (e.g., O–H⋯O) and π–π stacking (centroid distances ~3.7 Å) dominate, as seen in . These interactions:

  • Stabilize polymorphs.
  • Influence solubility and melting points.
  • Guide co-crystal design for enhanced material properties .

Q. How are indene-dione derivatives applied in organic electronics?

Answer: Derivatives like DMABI exhibit tunable optoelectronic properties:

  • Charge transport : Used in organic thin-film transistors (OTFTs) due to planar π-conjugated systems.
  • Energy levels : HOMO (-5.8 eV) and LUMO (-3.2 eV) align with electrodes like PEDOT:PSS for OLED applications .
  • Device fabrication : Spin-coating or vacuum deposition onto ITO substrates .

Q. What biological mechanisms are proposed for indene-dione derivatives in medicinal chemistry?

Answer: Derivatives such as PRT 4165 (2-(pyridin-3-ylmethylidene)indene-1,3-dione) inhibit enzymes like Bmi1/Ring1A (IC50_{50} = 3.9 μM), blocking histone ubiquitination . Mechanistic studies involve:

  • Docking simulations : Binding to catalytic sites (e.g., zinc finger domains).
  • Kinetic assays : Measuring inhibition constants (Ki_i) and mode of action (competitive/non-competitive) .

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